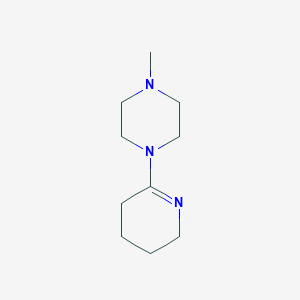
1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine is a heterocyclic compound that features a piperazine ring substituted with a tetrahydropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine typically involves the reaction of piperazine with a suitable tetrahydropyridine derivative under controlled conditions. One common method includes the use of N-methylpiperazine and 2,3,4,5-tetrahydropyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels.
化学反应分析
Types of Reactions: 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C to yield fully saturated piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or acyl chlorides under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Alkyl halides, acyl chlorides, NaOH, KOH
Major Products Formed:
Oxidation: N-oxides
Reduction: Saturated piperazine derivatives
Substitution: N-alkyl or N-acyl piperazine derivatives
科学研究应用
1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical intermediates.
作用机制
The mechanism of action of 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
相似化合物的比较
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis as a boronic acid derivative.
Uniqueness: 1-Methyl-4-(3,4,5,6-tetrahydropyridin-2-YL)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
34608-69-0 |
|---|---|
分子式 |
C10H19N3 |
分子量 |
181.28 g/mol |
IUPAC 名称 |
1-methyl-4-(2,3,4,5-tetrahydropyridin-6-yl)piperazine |
InChI |
InChI=1S/C10H19N3/c1-12-6-8-13(9-7-12)10-4-2-3-5-11-10/h2-9H2,1H3 |
InChI 键 |
VGJMDJBTNRHIML-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


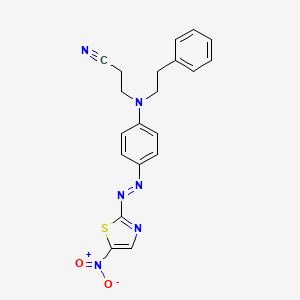

![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)

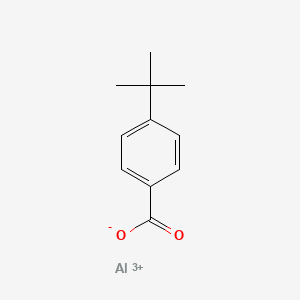


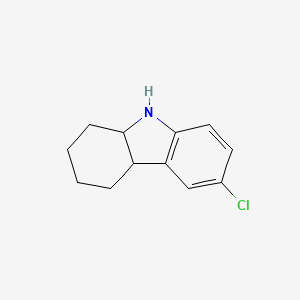
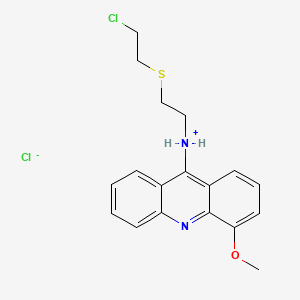
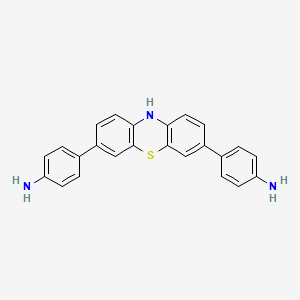
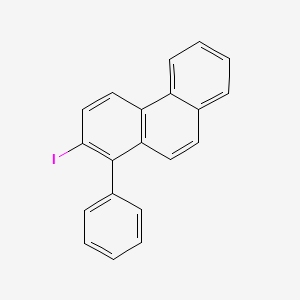

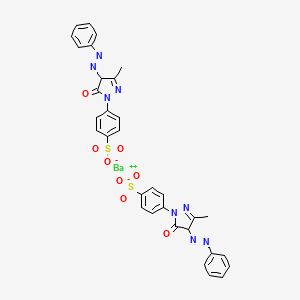
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
